2-Ethyl piperazine hydrochloride

描述

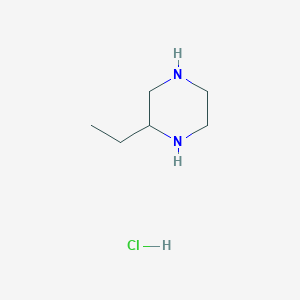

2-Ethyl piperazine hydrochloride is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions Piperazine derivatives are widely recognized for their diverse biological and pharmaceutical activities

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl piperazine hydrochloride typically involves the reaction of 2-ethyl piperazine with hydrochloric acid. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods: Industrial production of piperazine derivatives often employs catalytic methods. For instance, a palladium-catalyzed cyclization reaction can be used to synthesize highly substituted piperazines . Additionally, visible-light-promoted decarboxylative annulation protocols and diol-diamine coupling reactions are also utilized in industrial settings .

化学反应分析

Types of Reactions: 2-Ethyl piperazine hydrochloride undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, sulfonium salts, and various aldehydes . Reaction conditions often involve mild temperatures and the use of organic solvents such as dichlorobenzene .

Major Products: The major products formed from these reactions include various substituted piperazines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

科学研究应用

2-Ethyl piperazine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential as an anthelmintic agent and in the development of new drugs.

Industry: Utilized in the production of polymers and other industrial chemicals.

作用机制

The mechanism of action of 2-Ethyl piperazine hydrochloride involves its interaction with GABA receptors. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of parasitic worms . This mechanism is particularly useful in the treatment of parasitic infections.

相似化合物的比较

Piperazine: A parent compound with similar structural features but different functional groups.

1,4-Diazacyclohexane: Another piperazine derivative with distinct pharmacological properties.

Hexahydropyrazine: A related compound with a similar six-membered ring structure.

Uniqueness: 2-Ethyl piperazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a GABA receptor agonist sets it apart from other piperazine derivatives, making it a valuable compound in both research and industrial applications .

生物活性

Overview

2-Ethyl piperazine hydrochloride is a member of the piperazine family, recognized for its diverse biological and pharmaceutical properties. This compound is characterized by a six-membered ring containing two nitrogen atoms, which contributes to its unique biological activity. Research indicates that it plays a significant role in various biological processes, including enzyme interactions, receptor binding, and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Notably, it acts as a GABA receptor agonist , binding selectively to GABA receptors located on muscle membranes. This interaction leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of parasitic organisms, suggesting potential use as an anthelmintic agent .

Applications in Research and Medicine

This compound has been investigated for several applications:

- Enzyme Interactions : It is employed in studies focusing on enzyme inhibition and protein binding, providing insights into biochemical pathways and therapeutic targets.

- Anthelmintic Properties : The compound has shown promise in treating parasitic infections by inducing paralysis in worms through its GABAergic activity.

- Drug Development : It serves as an intermediate in the synthesis of various pharmaceuticals, enhancing the bioavailability and solubility of medicinal compounds .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other piperazine derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Piperazine | Parent compound with basic structure | Antidepressant and anxiolytic effects |

| 1,4-Diazacyclohexane | Similar ring structure but different substituents | Varying pharmacological properties |

| Hexahydropyrazine | Saturated derivative | Different interaction profiles |

| 2-Ethyl Piperazine HCl | Unique ethyl substitution; GABAergic activity | Anthelmintic potential |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anthelmintic Studies : Research demonstrated that compounds with GABA receptor agonist properties could effectively induce paralysis in parasitic worms. In vivo studies indicated that this compound significantly reduced worm motility, confirming its potential as an effective treatment for helminth infections.

- Enzyme Inhibition Assays : In vitro assays revealed that this compound can inhibit specific enzymes involved in metabolic pathways. The compound's inhibitory potency was evaluated using fluorimetric assays, showing promising results in modulating enzyme activity relevant to disease states .

- Synthesis and Bioactivity Correlation : A study focused on synthesizing novel piperazine derivatives found that structural modifications, including ethyl substitutions, enhanced the compounds' interactions with biological targets. These findings suggest that this compound could serve as a scaffold for developing new therapeutics .

属性

IUPAC Name |

2-ethylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-2-6-5-7-3-4-8-6;/h6-8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIHMYOOFAOMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627684 | |

| Record name | 2-Ethylpiperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259808-09-8 | |

| Record name | 2-Ethylpiperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。